Structural Differentiation: N‑Methyl vs N–H Oxindole
The target compound possesses an N‑methyl substituent on the oxindole ring, whereas its closest commercial analog (CAS 1171617-85-8) bears a free N–H. This methylation eliminates one hydrogen-bond donor (HBD) and increases calculated logP . In IDO1 inhibitor series, N–methylation of the indole/oxindole core has been associated with orders-of-magnitude changes in cellular IC50 and isoform selectivity, making the two compounds non‑interchangeable [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 0 HBD (amide NH replaced by N–CH3) |
| Comparator Or Baseline | 1 HBD (CAS 1171617-85-8) |
| Quantified Difference | −1 HBD |
| Conditions | Structural comparison; SMILES: CN1C(=O)Cc2cc... (target) vs O=C1Cc2cc... (comparator) |
Why This Matters
Loss of a hydrogen-bond donor alters aqueous solubility, permeability, and pharmacophoric recognition—parameters directly relevant to assay reproducibility and in vivo formulation.
- [1] IDO1 and IDO2 dual inhibitor containing urea group, its preparation method and its medical application. Patent CN-106967004-B. Priority date 2017-03-29. https://patents.google.com/patent/CN106967004B/en (accessed 2026-04-29). View Source
